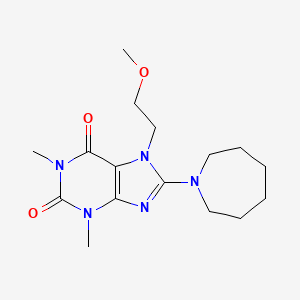

8-(azepan-1-yl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Description

8-(azepan-1-yl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine-2,6-dione derivative characterized by a 1,3-dimethylxanthine core. Key structural features include:

- Position 7: A 2-methoxyethyl group, which enhances hydrophilicity and may influence pharmacokinetic properties.

- N3: Methyl substitution, a common feature in xanthine derivatives to modulate receptor affinity .

This compound belongs to a broader class of 8-substituted purine-2,6-diones, which are explored for diverse biological activities, including serotonin/dopamine receptor modulation, enzyme inhibition, and antiparasitic effects .

Propriétés

IUPAC Name |

8-(azepan-1-yl)-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N5O3/c1-18-13-12(14(22)19(2)16(18)23)21(10-11-24-3)15(17-13)20-8-6-4-5-7-9-20/h4-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAUYQJJTTKXFJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCCC3)CCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 8-(azepan-1-yl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Purine Core: Starting from commercially available purine precursors, the purine core is constructed through cyclization reactions.

Substitution Reactions: Introduction of the azepane and methoxyethyl groups through nucleophilic substitution reactions.

Methylation: Methylation of the purine core to introduce the dimethyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes:

Selection of Cost-Effective Reagents: Using readily available and cost-effective starting materials.

Optimization of Reaction Conditions: Fine-tuning reaction conditions such as temperature, pressure, and solvent to maximize yield and purity.

Purification Techniques: Employing techniques like crystallization, distillation, and chromatography for purification.

Analyse Des Réactions Chimiques

Types of Reactions

8-(azepan-1-yl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs.

Substitution: The azepane, methoxyethyl, and dimethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted purine derivatives.

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, or anti-inflammatory properties.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mécanisme D'action

The mechanism of action of 8-(azepan-1-yl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to cellular receptors to modulate signaling pathways.

DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression or replication.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Table 1: Structural Comparison of Key Derivatives

Key Observations :

- Position 7 Substitution: The 2-methoxyethyl group offers intermediate hydrophilicity vs. lipophilic isopentyl (NCT-501) or phenolic ether (TC227), influencing tissue distribution and target engagement .

Pharmacological and Receptor Binding Comparisons

Key Findings :

- Core Substitution Matters : 1,3-Dimethyl derivatives (target compound) exhibit higher 5-HT6/D2 receptor affinity than 3,7-dimethyl analogues, suggesting the N3 methyl group is critical for receptor engagement .

- Position 8 Determines Target : Azepan-1-yl substitution aligns with CNS receptor modulation, while cyclopropanecarbonyl-piperazinyl (NCT-501) or hydrazinyl-benzylidene (TC227) groups shift activity toward enzyme inhibition .

Key Notes :

Activité Biologique

8-(azepan-1-yl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family. Its unique structure combines a purine base with an azepane ring and a methoxyethyl substituent, which may contribute to its potential biological activities. This article explores its biological activity, focusing on antimicrobial and antiviral properties, molecular interactions, and ongoing research.

Chemical Structure

The compound's structure is characterized by:

- A purine base with fused imidazole and pyrimidine rings.

- An azepane ring (a seven-membered nitrogen-containing ring).

- A methoxyethyl group.

Antimicrobial Properties

Research indicates that 8-(azepan-1-yl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antibiotic agent. The compound's mechanism of action may involve the inhibition of bacterial enzymes or disruption of cell wall synthesis.

Antiviral Properties

This compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication by targeting specific viral enzymes or receptors. For example, it has shown promising results against RNA viruses in laboratory settings.

Molecular Interactions

The biological effects of 8-(azepan-1-yl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione are largely attributed to its interactions with various molecular targets:

| Target | Type | Effect |

|---|---|---|

| Enzymes | Inhibitory | Disruption of metabolic pathways |

| Viral Receptors | Competitive Inhibition | Reduction in viral entry |

| Bacterial Enzymes | Inhibition | Impairment of cell wall synthesis |

Case Studies

Several studies have documented the biological activities of this compound:

- Antimicrobial Efficacy Study : A study conducted on multiple bacterial strains demonstrated that the compound inhibited growth at concentrations as low as 10 µg/mL. The mechanism was linked to enzyme inhibition related to cell wall synthesis .

- Antiviral Activity Assessment : In research focused on RNA viruses, the compound displayed a dose-dependent reduction in viral load in cultured cells. The study highlighted its potential as a therapeutic agent against viral infections .

Synthesis and Production

The synthesis of 8-(azepan-1-yl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves several chemical reactions, often utilizing automated reactors for efficiency. Key steps include the formation of the azepane ring and the introduction of the methoxyethyl group.

Q & A

Q. Q1. What are the recommended synthetic routes for synthesizing 8-substituted-1,3-dimethylxanthine derivatives like the target compound?

Methodological Answer: The synthesis typically involves nucleophilic substitution at the 8-position of a xanthine scaffold. For example, bromination at the 8-position of 1,3-dimethylxanthine followed by reaction with azepane (azepan-1-yl) under nucleophilic conditions can yield the target compound. Functionalization at the 7-position (e.g., 2-methoxyethyl) may require alkylation or coupling reactions with appropriate electrophiles. Characterization via FTIR (e.g., C=O stretching at ~1650–1700 cm⁻¹) and mass spectrometry (e.g., fragmentation patterns at m/z = 169, 149) is critical to confirm intermediate and final structures .

Q. Q2. How can spectral methods (FTIR, NMR, MS) be optimized to distinguish structural isomers in 7,8-disubstituted xanthines?

Methodological Answer:

- FTIR: Focus on carbonyl (C=O) stretching regions (1650–1700 cm⁻¹) and aliphatic C-H stretching (2850–2968 cm⁻¹) to differentiate substituents .

- NMR: Use 2D techniques (e.g., HSQC, COSY) to resolve overlapping signals. For example, the 7-(2-methoxyethyl) group’s protons will exhibit distinct coupling patterns compared to other alkyl chains .

- Mass Spectrometry: High-resolution MS (HRMS) can resolve isotopic patterns and confirm molecular formulas, while fragmentation patterns (e.g., loss of azepane or methoxyethyl groups) help verify substitution sites .

Q. Q3. What computational tools are suitable for predicting drug-like properties of 8-(azepan-1-yl)-substituted xanthines?

Methodological Answer: Public tools like Chemicalize.org (based on ChemAxon) can predict logP, solubility, and topological polar surface area (TPSA). For advanced analysis, molecular docking (AutoDock Vina) and MD simulations (GROMACS) assess binding affinity to target receptors (e.g., adenosine receptors). Virtual screening against databases like ChEMBL can prioritize analogs for synthesis .

Advanced Research Questions

Q. Q4. How do steric and electronic effects of the 8-azepan-1-yl and 7-methoxyethyl groups influence receptor binding in adenosine receptor antagonists?

Methodological Answer:

- Steric Effects: The azepan-1-yl group’s seven-membered ring introduces conformational flexibility, potentially enhancing binding to allosteric pockets. Compare with rigid substituents (e.g., piperidinyl) using X-ray crystallography or docking studies .

- Electronic Effects: The methoxyethyl group’s electron-donating methoxy moiety may modulate hydrogen bonding with residues like Asn253 in A2A receptors. Use quantum mechanical calculations (e.g., DFT) to map electrostatic potential surfaces .

- Experimental Validation: Synthesize analogs with varying substituents (e.g., 7-ethoxyethyl vs. 7-methoxyethyl) and assay binding affinity via radioligand displacement .

Q. Q5. How can researchers resolve contradictions between experimental and computational data for solubility or stability profiles?

Methodological Answer:

- Solubility Discrepancies: Experimental solubility (e.g., shake-flask method) may conflict with predictions due to unaccounted crystal packing effects. Use differential scanning calorimetry (DSC) to assess polymorphic forms and refine computational models with experimental data .

- Stability Issues: If computational models predict instability under acidic conditions but experimental HPLC data show no degradation, investigate excipient interactions or degradation pathways (e.g., photolysis) using forced degradation studies .

Q. Q6. What strategies are effective for analyzing substituent effects on metabolic stability in preclinical studies?

Methodological Answer:

- In Vitro Assays: Use liver microsomes (human/rat) to assess Phase I metabolism. Track metabolites via LC-MS/MS, focusing on oxidative dealkylation (e.g., demethylation at N1/N3) or azepane ring hydroxylation .

- Structure-Metabolism Relationships (SMR): Compare metabolic half-lives of analogs with varying substituents. For example, replacing the methoxyethyl group with a fluorinated chain may reduce CYP450-mediated oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.